molecular formula C17H24N6 B12131891 6-ethyl-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

6-ethyl-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

Cat. No.: B12131891
M. Wt: 312.4 g/mol
InChI Key: ZFMZDFOEIRKIJD-UHFFFAOYSA-N
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Description

6-ethyl-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Triazine Ring: The triazine ring can be introduced by reacting the quinazoline core with appropriate triazine precursors, such as cyanuric chloride, under controlled conditions.

    Alkylation and Substitution Reactions: The ethyl and methyl groups can be introduced through alkylation reactions using alkyl halides in the presence of a base. The propan-2-yl group can be introduced through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the quinazoline or triazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline or triazine derivatives.

Scientific Research Applications

6-ethyl-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 6-ethyl-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    4-methylquinazoline: A simpler quinazoline derivative with similar biological activities.

    6-ethylquinazoline: Another quinazoline derivative with potential therapeutic applications.

    N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine: A compound with a similar triazine and quinazoline core but different substituents.

Uniqueness

6-ethyl-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is unique due to its specific combination of substituents on the quinazoline and triazine rings, which can result in distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H24N6

Molecular Weight

312.4 g/mol

IUPAC Name

6-ethyl-4-methyl-N-(3-propan-2-yl-2,4-dihydro-1H-1,3,5-triazin-6-yl)quinazolin-2-amine

InChI

InChI=1S/C17H24N6/c1-5-13-6-7-15-14(8-13)12(4)20-17(21-15)22-16-18-9-23(10-19-16)11(2)3/h6-8,11H,5,9-10H2,1-4H3,(H2,18,19,20,21,22)

InChI Key

ZFMZDFOEIRKIJD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)C(C)C)C

Origin of Product

United States

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